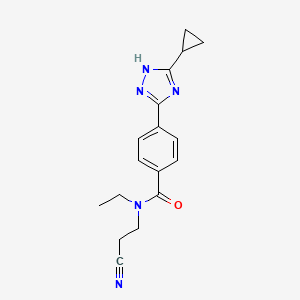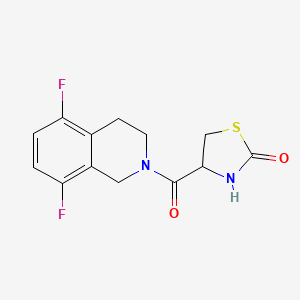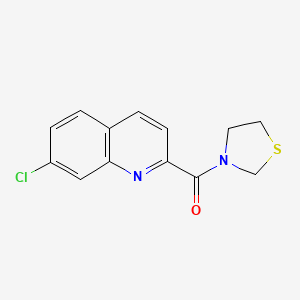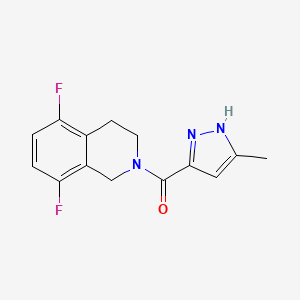
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide, also known as CBMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. For example, N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is that N-(cyclobutylmethyl)-N-phenylmethanesulfonamide may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target. This can make it difficult to interpret the results of experiments using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide.
Zukünftige Richtungen
There are several future directions for research on N-(cyclobutylmethyl)-N-phenylmethanesulfonamide. One area of interest is the development of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide-based therapies for cancer and viral infections. Another area of interest is the investigation of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide and its potential off-target effects.
Synthesemethoden
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide can be synthesized through a multistep process involving the reaction of cyclobutylmethylamine and phenylmethanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13(10-11-6-5-7-11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAKHVLZHAMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)






![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
